

# Technical Guide: Physicochemical Properties of Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate*

Cat. No.: *B590224*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

**Abstract:** This technical guide provides a comprehensive overview of the known physical and chemical properties of **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate**. Due to a notable lack of published experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters. These methodologies are intended to guide researchers in the characterization of this and similar novel compounds.

## Compound Identification

Basic identifying information for **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** is well-established.

Identifier	Value
Chemical Name	Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate
Synonym	Ethyl 4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
CAS Number	77629-51-7[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>4</sub> [1][2]
Molecular Weight	211.21 g/mol [1]
SMILES	CCOC(=O)C1=C(N=C(C)C(=C1O)C)O[1]

## Quantitative Physical Properties

A thorough search of scientific literature and chemical databases reveals a significant gap in the experimentally determined physical properties of **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate**. The following table summarizes the current data availability.

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	
pKa	Data not available	
LogP	Data not available	

It is recommended that these properties be determined experimentally to facilitate further research and development involving this compound.

## Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for the determination of essential physical properties.

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Ensure the sample of **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** is thoroughly dried.
- Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the sample rapidly to obtain an approximate melting range.
- Allow the apparatus to cool.
- Using a fresh sample, repeat the measurement, heating slowly (approximately 1-2°C per minute) as the temperature approaches the previously determined approximate range.

- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The range between these two temperatures is the melting point range.

Understanding the solubility of a compound in various solvents is fundamental for its purification, formulation, and biological testing.

Principle: Solubility is determined by observing the extent to which a solute dissolves in a solvent to form a homogeneous solution. The "like dissolves like" principle, where polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents, is a guiding concept.

#### Apparatus and Reagents:

- Test tubes and rack
- Vortex mixer
- Graduated pipettes
- Analytical balance
- A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

#### Procedure:

- Weigh a precise amount of **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** (e.g., 10 mg) and place it into a test tube.
- Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
- Agitate the mixture vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for the presence of undissolved solid.
- If the solid has completely dissolved, the compound is considered soluble under these conditions.

- If undissolved solid remains, the mixture can be gently heated to assess the effect of temperature on solubility.
- The solubility can be quantified by systematically varying the mass of the solute or the volume of the solvent until a saturated solution is obtained.

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By absorbing radiofrequency radiation in a strong magnetic field, the nuclei provide information about their chemical environment, connectivity, and the number of protons.

Apparatus and Reagents:

- NMR spectrometer
- NMR tubes
- Deuterated solvents (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- Internal standard (e.g., Tetramethylsilane - TMS)
- Micropipettes

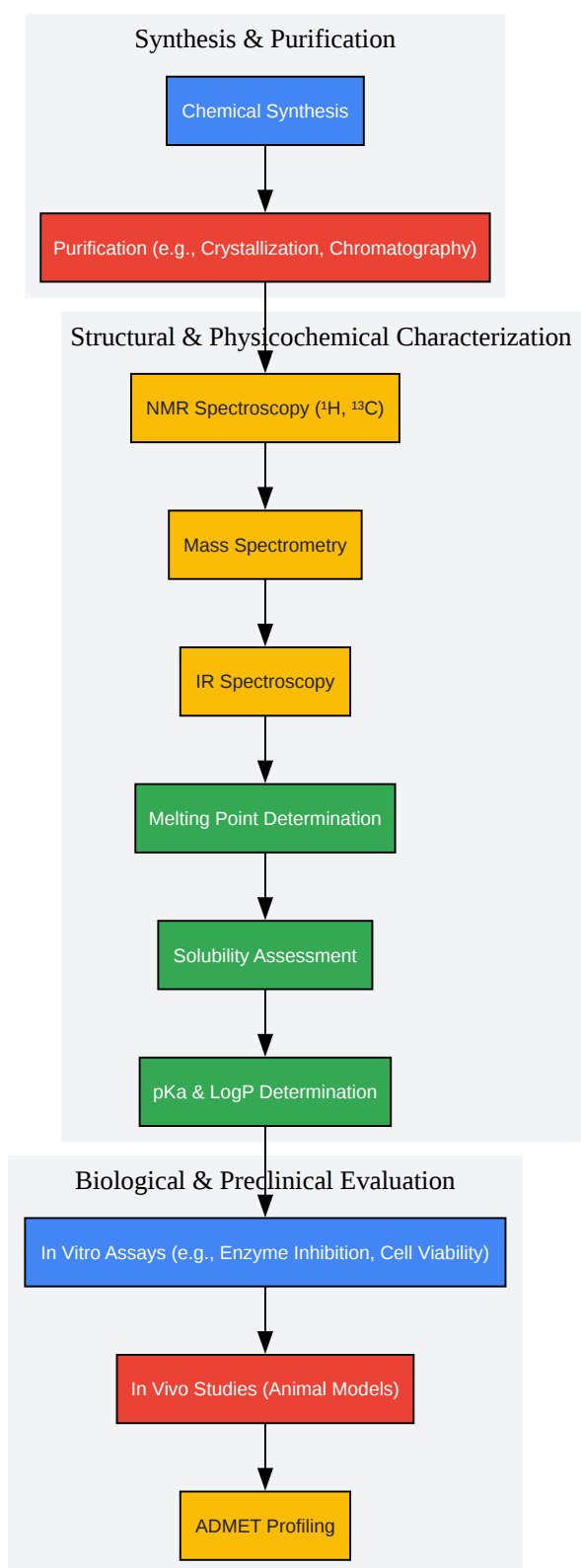
Procedure for  $^1\text{H}$  NMR:

- Dissolve 5-10 mg of **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
- Add a small amount of TMS as an internal standard (0 ppm).
- Transfer the solution to an NMR tube.
- Place the NMR tube in the spectrometer's probe.
- Acquire the  $^1\text{H}$  NMR spectrum according to the instrument's standard operating procedures.

- Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the proton signals to the molecular structure.

## Logical Workflow for Compound Characterization

In the absence of specific signaling pathway information for **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate**, a generalized workflow for the characterization of a novel chemical compound is presented below. This logical diagram illustrates the sequential steps a researcher would typically follow.



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A generalized workflow for the synthesis, characterization, and evaluation of a novel compound.

## Conclusion

While **Ethyl 2,4-dihydroxy-5,6-dimethylnicotinate** is a known chemical entity, its physicochemical properties have not been extensively reported in the public domain. This guide provides the foundational information available for this compound and offers standardized protocols to enable researchers to determine its key physical characteristics. The successful characterization of these properties is a prerequisite for any further investigation into its potential applications in drug development or other scientific fields.

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## References

- 1. chemscene.com [chemscene.com]
- 2. molbase.com [molbase.com]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)